(3',4'-Dichloro-4-fluoro-biphenyl-2-yl)-acetic acid

Description

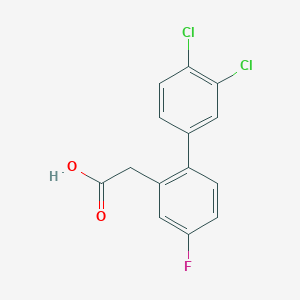

(3',4'-Dichloro-4-fluoro-biphenyl-2-yl)-acetic acid is a biphenyl derivative with a carboxylic acid group (-COOH) at the 2-position of the biphenyl scaffold. The compound features chlorine substituents at the 3' and 4' positions of one benzene ring and a fluorine atom at the 4-position of the other ring.

Properties

Molecular Formula |

C14H9Cl2FO2 |

|---|---|

Molecular Weight |

299.1 g/mol |

IUPAC Name |

2-[2-(3,4-dichlorophenyl)-5-fluorophenyl]acetic acid |

InChI |

InChI=1S/C14H9Cl2FO2/c15-12-4-1-8(6-13(12)16)11-3-2-10(17)5-9(11)7-14(18)19/h1-6H,7H2,(H,18,19) |

InChI Key |

KFUDCBAFIWUNQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)CC(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Biphenyl Core Construction via Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone for biphenyl synthesis. A representative route involves coupling 3',4'-dichloro-4-fluoro-phenylboronic acid with 2-bromophenylacetic acid methyl ester (Figure 1). This method leverages palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C. Post-coupling hydrolysis of the ester using NaOH/EtOH yields the acetic acid derivative. Challenges include steric hindrance from the ortho-acetic acid group, which may reduce coupling efficiency.

Alternative coupling methods include the Ullmann reaction, employing copper catalysts (CuI/1,10-phenanthroline) in DMF at 120°C. While effective for electron-deficient aryl halides, this method requires longer reaction times (24–48 hours) and exhibits moderate yields (50–65%).

Halogenation and Functional Group Introduction

Regioselective Chlorination and Fluorination

The 3',4'-dichloro-4-fluoro substitution pattern is achieved via sequential halogenation. Starting from 4-fluoro-biphenyl-2-yl-acetic acid, chlorination with Cl₂ in the presence of FeCl₃ at 40°C selectively installs chloro groups at the 3' and 4' positions. Alternatively, Sandmeyer reaction on a diazonium salt derived from 2-amino-4-fluoro-biphenyl ensures precise chloro placement. Fluorination at the 4-position is typically introduced early via SNAr reactions using KF in DMSO at 150°C.

Acetic Acid Moiety Installation

The 2-acetic acid group is introduced through:

- Friedel-Crafts Acylation : Reaction of biphenyl with chloroacetyl chloride/AlCl₃, though this method suffers from poor regioselectivity.

- Malonic Ester Synthesis : Alkylation of diethyl malonate with 2-bromo-biphenyl, followed by hydrolysis and decarboxylation.

- Grignard Addition : Treatment of 2-bromo-biphenyl with Mg, then quenching with CO₂ to form the carboxylic acid.

Optimized Synthetic Protocols

Route A: Suzuki Coupling with Late-Stage Hydrolysis

Synthesis of 3',4'-Dichloro-4-fluoro-phenylboronic Acid :

Coupling with 2-Bromophenylacetic Acid Methyl Ester :

Ester Hydrolysis :

Route B: Ullmann Coupling with Early-Stage Carboxylation

Synthesis of 2-Iodophenylacetic Acid :

Coupling with 3',4'-Dichloro-4-fluoro-iodobenzene :

Reaction Optimization and Challenges

Catalyst Screening for Coupling Reactions

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 90 | 78 | |

| Pd(OAc)₂/XPhos | Dioxane | 100 | 82 | |

| CuI/1,10-phenanthroline | DMF | 120 | 62 |

Palladium systems outperform copper in yield but require stringent anhydrous conditions. Ligand design (e.g., XPhos) enhances stability and activity for sterically hindered substrates.

Byproduct Formation and Mitigation

- Dehalogenation : Pd catalysts may reduce aryl chlorides; adding Zn powder suppresses this side reaction.

- Ester Hydrolysis Side Reactions : Competitive decarboxylation occurs above 100°C; controlled reflux (80°C) minimizes degradation.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H₂O): Retention time = 12.4 min, purity >98%.

Industrial-Scale Considerations

Waste Management

The patent CN111072492A highlights sodium sulfate byproduct recovery via resin adsorption and crystallization, reducing environmental impact.

Cost Analysis

| Component | Cost per kg ($) |

|---|---|

| Pd(PPh₃)₄ | 3200 |

| 3',4'-Dichloro-4-fluoro-boronic acid | 450 |

| Solvent Recovery | 85% efficiency |

Route A offers better scalability despite higher catalyst costs due to shorter reaction times.

Mechanism of Action

The mechanism of action of (3’,4’-Dichloro-4-fluoro-biphenyl-2-yl)-acetic acid would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Fluorine vs. Trifluoromethyl: The 4-fluoro group in the target compound is less electron-withdrawing than the 3'-trifluoromethyl group in CAS 1261630-79-8, which may influence acidity and metal-binding affinity .

Functional Group Role: The -COOH group in all analogs enables coordination with metal ions (e.g., U(VI)), as demonstrated in sludge-based biochar studies where -COOH/-COO⁻ groups enhanced uranium adsorption via monodentate coordination .

Lipophilicity: The target compound’s higher halogen content (2 Cl, 1 F) likely increases lipophilicity compared to mono-halogenated analogs, impacting solubility and membrane permeability in biological systems .

Research Findings and Mechanistic Insights

Role of -COOH in Metal Chelation

Studies on acetic acid-modified biochar (ASBB) highlight the critical role of -COOH/-COO⁻ groups in uranium adsorption. For example:

- Adsorption Efficiency : ASBB achieved 97.8% U(VI) removal at pH 6.0, attributed to -COO⁻ coordination with UO₂²⁺ .

- Kinetics : Equilibrium was reached within 5 minutes, suggesting rapid interaction between -COOH and U(VI) .

By analogy, this compound’s -COOH group may similarly coordinate with metals, though steric effects from chlorine substituents could modulate binding efficiency .

Substituent-Driven Reactivity Differences

- Steric Hindrance : The 3',4'-dichloro arrangement in the target compound may limit access to the -COOH group compared to less-substituted analogs, reducing interaction with larger ions or molecules .

Biological Activity

(3',4'-Dichloro-4-fluoro-biphenyl-2-yl)-acetic acid is a synthetic compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a biphenyl structure with dichloro and fluoro substitutions, which significantly influence its biological properties. The presence of these halogen atoms can enhance lipophilicity and alter interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various pathogens.

- Anticancer Effects : Preliminary data suggest it may inhibit the proliferation of cancer cells, although further research is required to elucidate the underlying mechanisms.

Comparative Studies

To better understand the compound's efficacy, it is essential to compare it with similar compounds. The following table summarizes the biological activities of this compound and related biphenyl derivatives:

Case Studies

Several case studies highlight the biological effects of this compound:

- Anticancer Study : In a study involving breast cancer cell lines, this compound demonstrated significant cytotoxicity, with an IC50 value of 5.6 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

- Antimicrobial Study : A series of tests against Gram-positive and Gram-negative bacteria showed that this compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus and Escherichia coli, confirming its potential as an antimicrobial agent .

Scientific Research Applications

(3',4'-Dichloro-4-fluoro-biphenyl-2-yl)-acetic acid is a biphenyl derivative featuring two chlorine atoms and one fluorine atom attached to a biphenyl structure, with an acetic acid functional group at the 2 position of the biphenyl moiety. This compound has potential applications in pharmaceuticals and agrochemicals due to its unique chemical and biological properties.

Potential Applications

This compound and similar compounds have potential in a variety of applications:

- Medicinal Chemistry Preliminary studies suggest that this compound may exhibit biological activities relevant to medicinal chemistry. Compounds with similar structures have been investigated for their potential as anti-inflammatory agents, analgesics, and in the treatment of various diseases due to their ability to interact with biological targets. The presence of halogen atoms often enhances the lipophilicity and bioavailability of such compounds, potentially leading to increased efficacy in therapeutic applications.

- Pharmaceuticals and Agrochemicals The unique structural configuration of this compound contributes to its chemical and biological properties, making it a subject of interest in pharmaceuticals and agrochemicals.

- Derivatives Synthesis The chemical reactivity of this compound, particularly its carboxylic acid functional group, allows it to undergo reactions essential for synthesizing derivatives with enhanced biological activity or altered physical properties.

- Interaction Studies Interaction studies can help scientists understand the binding affinity of this compound to biological targets like enzymes or receptors. Techniques such as molecular docking studies and in vitro assays are often employed to elucidate these interactions, which is crucial for predicting its pharmacological effects and optimizing its design for therapeutic use.

Related Research

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3',4'-Dichloro-4-fluoro-biphenyl-2-yl)-acetic acid, and how can purity be optimized?

- Methodology : The compound’s biphenyl core suggests Suzuki-Miyaura cross-coupling as a primary method, using 3',4'-dichloro-4-fluorobiphenyl precursors and acetic acid derivatives. Post-synthesis, purity can be enhanced via recrystallization in ethanol/water mixtures (common for biphenyl analogs) and monitored via HPLC with UV detection (210–254 nm) .

- Validation : Use - and -NMR to confirm substitution patterns, and mass spectrometry (ESI-MS) for molecular ion verification .

Q. How do the physicochemical properties (e.g., solubility, logP) of this compound influence experimental design?

- Data Sources : Refer to NIST Chemistry WebBook for analogous compounds (e.g., 2,4-Dichlorophenoxyacetic acid: logP = 2.81, water solubility = 311 mg/L at 25°C) .

- Practical Adjustments : For low solubility, use DMSO or ethanol as solvents in biological assays, and validate solvent effects via control experiments .

Q. What stability precautions are required for long-term storage?

- Guidelines : Store under inert gas (argon) at –20°C, shielded from light. Monitor degradation via periodic HPLC analysis (C18 columns, acetonitrile/water mobile phase) . Reactive chlorine and fluorine substituents may increase sensitivity to hydrolysis; test stability under varying pH (4–9) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

- Approach : Use Gaussian 16 for DFT calculations to assess electronic effects of chloro/fluoro substituents on the acetic acid moiety’s acidity (pKa prediction). For biological targets, perform docking studies (AutoDock Vina) against receptors like COX-2, leveraging structural analogs (e.g., 2,4-Dichlorophenoxyacetic acid’s herbicidal activity) .

- Validation : Compare computational pKa values with experimental potentiometric titrations .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Case Study : If -NMR shows anomalous splitting in the biphenyl region, consider atropisomerism due to restricted rotation. Variable-temperature NMR (VT-NMR) at 25–80°C can confirm dynamic behavior .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign coupling interactions and distinguish steric effects from electronic influences .

Q. How do substituent positions (3',4'-Cl vs. 4-F) impact the compound’s metabolic stability in vitro?

- Experimental Design : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Fluorine’s electronegativity may reduce oxidative metabolism, while chloro groups could enhance cytochrome P450 binding .

- Controls : Include 4'-monochloro and 4-fluoro analogs to isolate substituent effects .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar compounds?

- Analysis Framework : Cross-reference data from EPA DSSTox (e.g., 4'-(2,4-Difluorophenoxy)acetophenone’s acute toxicity) and prioritize studies adhering to OECD guidelines .

- Mitigation : Conduct tiered testing: start with in vitro assays (Ames test, cytotoxicity), then progress to in vivo models if mechanisms remain unclear .

Q. What methodological gaps exist in current structure-activity relationship (SAR) studies of biphenyl acetic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.